![molecular formula C8H5Cl3O B2474483 alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride CAS No. 75188-06-6](/img/structure/B2474483.png)
alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride
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Overview
Description
Alpha-chloro-alpha-(4-chlorophenyl)-acetyl chloride is a type of organic compound. It likely contains a chloroacetyl group (-COCH2Cl), which is a functional group containing a carbonyl group (C=O) and a chloromethyl group (-CH2Cl). This compound also has a 4-chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached to the 4th carbon .
Molecular Structure Analysis
The molecular structure of alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride would likely include a six-membered aromatic ring (from the 4-chlorophenyl group) and a chloroacetyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to provide a detailed properties analysis for alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride .Scientific Research Applications
Metabolic Pathways
- Alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride is involved in the metabolism of DDT and DDD. It is proposed that it forms by hydroxylation at the chlorinated sp3-side chain carbon of DDD to produce 2,2-bis(p-chlorophenyl)acetyl chloride, which is then hydrolyzed to DDA (Gold & Brunk, 1982).
Synthesis and Chemical Transformations
- The compound has been used in the improved synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating its utility in organic synthesis (Wang Guo-hua, 2008).
- It is involved in the synthesis of various heterocycles, as demonstrated in a study exploring the reaction of 2,2,4,4-Tetramethyl-3-thioxocyclobutanone with gaseous chlorine to yield stable alpha-chloro sulfenyl chloride (Mlostoń, Majchrzak, Senning, & Søtofte, 2002).
Glycosylation Reactions
- Alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride plays a role in the synthesis of carbohydrate derivatives. It has been used in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Organic Acid Distribution
- Research on the octanol-water distributions of environmentally significant organic acid compounds, including 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid, helps in understanding the environmental behavior of such compounds (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFZQIHJGMFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Chloro-alpha-(4-chlorophenyl)-acetyl chloride |
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